![molecular formula C7H4Br2N2S B3314299 6-Bromo-2-(bromomethyl)thiazolo[5,4-b]pyridine CAS No. 951123-03-8](/img/structure/B3314299.png)
6-Bromo-2-(bromomethyl)thiazolo[5,4-b]pyridine
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(bromomethyl)thiazolo[5,4-b]pyridine typically involves the bromination of thiazolo[5,4-b]pyridine derivatives. One common method includes the reaction of 2-(bromomethyl)thiazolo[5,4-b]pyridine with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications .
化学反应分析
Types of Reactions
6-Bromo-2-(bromomethyl)thiazolo[5,4-b]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various substituted thiazolo[5,4-b]pyridine derivatives, which can be further utilized in different chemical and pharmaceutical applications .
科学研究应用
6-Bromo-2-(bromomethyl)thiazolo[5,4-b]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6-Bromo-2-(bromomethyl)thiazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The bromine atoms and thiazole ring contribute to its ability to bind to various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
相似化合物的比较
Similar Compounds
- 6-Bromo-2-methylthiazolo[5,4-b]pyridine
- 6-Bromo-2-mercaptothiazolo[4,5-b]pyridine
- Thiazolo[4,5-b]pyridine derivatives
Uniqueness
6-Bromo-2-(bromomethyl)thiazolo[5,4-b]pyridine is unique due to the presence of two bromine atoms, which enhance its reactivity and potential for further functionalization. This compound’s specific structure allows for diverse chemical modifications, making it a valuable intermediate in the synthesis of various biologically active molecules .
生物活性
6-Bromo-2-(bromomethyl)thiazolo[5,4-b]pyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential applications of this compound, drawing from various research studies.
Synthesis
The synthesis of this compound typically involves multi-step processes starting from commercially available precursors. The compound can be synthesized through bromination reactions followed by cyclization steps to form the thiazolo-pyridine framework.
Biological Activity
The biological activity of this compound has been explored in several studies, highlighting its potential in various therapeutic areas.
Anticancer Activity
Research indicates that derivatives of thiazolo[5,4-b]pyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this scaffold have demonstrated potent activity against colon carcinoma and hepatocellular carcinoma cells. In a study, the IC50 values for these compounds were reported to be in the low micromolar range, indicating strong anticancer potential .
Antimicrobial Activity
This compound has also shown promising antibacterial and antifungal properties. In one study, it was found to exhibit comparable activity to standard antibiotics against Gram-positive and Gram-negative bacteria. The inhibition zones observed were significant, suggesting its potential as an antimicrobial agent .
Immunomodulatory Effects
The compound has been investigated for its immunomodulatory effects as well. Certain derivatives have been identified as potent immunosuppressors against macrophages and T-lymphocytes, which may have implications for autoimmune diseases and transplant rejection .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various substituents on the thiazole and pyridine rings. Studies have shown that:
- Bromination at specific positions enhances cytotoxicity.
- Electron-donating groups on the aromatic rings improve antimicrobial activity.
- Sulfonamide functionalities are critical for PI3K inhibitory activity .
Case Studies
- Anticancer Efficacy : A series of thiazolo[5,4-b]pyridine derivatives were tested against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The most active compound showed an IC50 value of 0.5 µM against both cell lines, significantly outperforming traditional chemotherapeutics .
- Antimicrobial Testing : In vitro studies assessed the efficacy of various derivatives against Staphylococcus aureus and Escherichia coli. Compounds showed inhibition zones ranging from 15 mm to 25 mm, indicating strong antibacterial properties .
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Bromo-2-(bromomethyl)thiazolo[5,4-b]pyridine, and how can purity be ensured?
- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with methylboronic acid using palladium(II) acetate and ligands like 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl in toluene under reflux conditions . Post-reaction purification involves column chromatography (ethyl acetate/hexane gradients) and washing with saturated sodium bicarbonate to remove residual catalysts. Purity is confirmed via ¹H NMR and HPLC (>95%) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology : Key techniques include:
- ¹H NMR (400 MHz in CDCl₃) to identify proton environments (e.g., aromatic protons at δ 7.30–9.25) .
- Mass spectrometry (MS) for molecular weight verification.
- HPLC with UV detection to assess purity.
- X-ray crystallography (if crystalline) for structural confirmation .
Q. How is the bromomethyl group exploited in further functionalization?
- Methodology : The bromomethyl moiety undergoes nucleophilic substitution with amines, thiols, or alcohols. For instance, reaction with primary amines in DMF at 60°C yields amine-linked derivatives. Kinetic studies (e.g., via ¹H NMR monitoring) optimize reaction conditions .
Advanced Research Questions
Q. How do structural modifications influence inhibitory activity against kinases like PI3K or c-KIT?
- Methodology :
- Substituent Effects : Introducing a 3-(trifluoromethyl)phenyl group at R1 enhances hydrophobic interactions in kinase binding pockets (e.g., c-KIT IC₅₀ = 9.87 µM) .
- Scaffold Rigidity : Replacing the amide linker with urea reduces activity, highlighting the importance of hydrogen-bonding geometry .
- SAR Studies : Systematic variation of substituents (e.g., halogens, methyl groups) followed by enzymatic assays (radiometric kinase assays) identifies critical pharmacophores .
Q. How can this compound address imatinib resistance in cancer therapy?
- Methodology : Thiazolo[5,4-b]pyridine derivatives inhibit mutant c-KIT isoforms (e.g., T670I) responsible for imatinib resistance. In vitro resistance models (HMC-1.2 mast cell lines) and molecular docking (PDB: 1T46) validate binding to ATP pockets of resistant mutants .
Q. What analytical approaches resolve discrepancies in bioactivity data for derivatives?
- Methodology :
- X-ray crystallography clarifies binding modes of inactive analogs.
- Molecular dynamics simulations assess conformational stability in kinase active sites.
- Metabolite profiling (LC-MS/MS) rules out off-target degradation .
Q. What reaction mechanisms govern the bromomethyl group’s reactivity in aqueous vs. nonpolar solvents?
- Methodology :
- In polar aprotic solvents (DMF), SN2 mechanisms dominate, while in nonpolar solvents (toluene), radical pathways may occur.
- Kinetic isotope effects (KIE) and Hammett plots differentiate mechanisms .
Q. How does the bromine atom influence molecular interactions compared to chloro or fluoro analogs?
- Methodology : Bromine’s larger van der Waals radius enhances hydrophobic interactions in kinase pockets (e.g., c-KIT) but may reduce solubility. Comparative IC₅₀ studies with chloro/fluoro analogs (e.g., 6h vs. 6i) quantify these effects .
Q. Data Analysis and Experimental Design
Q. How to design analogs with improved pharmacokinetic (PK) properties?
- Methodology :
- LogP optimization : Introduce polar groups (e.g., -OH, -COOH) to reduce LogP from ~3.5 to <2.5.
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., bromomethyl oxidation).
- Pro-drug strategies : Mask polar groups with esters for enhanced bioavailability .
Q. What computational tools predict the compound’s selectivity across kinase targets?
- Methodology :
- Docking simulations (AutoDock Vina) against kinase panels (e.g., PI3K, VEGFR2, c-KIT) prioritize selective analogs.
- Machine learning models (Random Forest, SVM) trained on kinase inhibition datasets predict off-target risks .
Q. Tables
Table 1. Key Substituents and Their Effects on c-KIT Inhibition
Substituent (R1) | IC₅₀ (µM) | Binding Pocket Interaction |
---|---|---|
3-(Trifluoromethyl)phenyl | 9.87 | Hydrophobic pocket fit |
Phenyl | >50 | Weak van der Waals contacts |
4-Methoxyphenyl | 23.4 | Moderate H-bonding |
Table 2. Synthetic Optimization Parameters
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Catalyst Loading | 0.1 equiv Pd(OAc)₂ | 81% yield |
Ligand | SPhos | Reduces side products |
Solvent | Toluene | Enhances coupling efficiency |
属性
IUPAC Name |
6-bromo-2-(bromomethyl)-[1,3]thiazolo[5,4-b]pyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2S/c8-2-6-11-5-1-4(9)3-10-7(5)12-6/h1,3H,2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKGTGYKQPYRGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=C(S2)CBr)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。